molecular formula C18H24N4O3 B4695823 ETHYL 2-[({[3,5-DIMETHYL-1-(2-METHYLBENZYL)-1H-PYRAZOL-4-YL]AMINO}CARBONYL)AMINO]ACETATE

ETHYL 2-[({[3,5-DIMETHYL-1-(2-METHYLBENZYL)-1H-PYRAZOL-4-YL]AMINO}CARBONYL)AMINO]ACETATE

Cat. No.: B4695823
M. Wt: 344.4 g/mol
InChI Key: UNQSZEVFHUFLAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ETHYL 2-[({[3,5-DIMETHYL-1-(2-METHYLBENZYL)-1H-PYRAZOL-4-YL]AMINO}CARBONYL)AMINO]ACETATE is a synthetic organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by its complex structure, which includes a pyrazole ring substituted with various functional groups. It is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-[({[3,5-DIMETHYL-1-(2-METHYLBENZYL)-1H-PYRAZOL-4-YL]AMINO}CARBONYL)AMINO]ACETATE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Substitution on the pyrazole ring:

    Formation of the amide bond: The amino group on the pyrazole ring can be reacted with ethyl chloroformate to form the desired amide bond.

    Final esterification: The final step involves the esterification of the carboxylic acid group with ethanol under acidic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-[({[3,5-DIMETHYL-1-(2-METHYLBENZYL)-1H-PYRAZOL-4-YL]AMINO}CARBONYL)AMINO]ACETATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring or the ester group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazole derivatives or esters.

Scientific Research Applications

ETHYL 2-[({[3,5-DIMETHYL-1-(2-METHYLBENZYL)-1H-PYRAZOL-4-YL]AMINO}CARBONYL)AMINO]ACETATE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of ETHYL 2-[({[3,5-DIMETHYL-1-(2-METHYLBENZYL)-1H-PYRAZOL-4-YL]AMINO}CARBONYL)AMINO]ACETATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and biological system being studied.

Comparison with Similar Compounds

ETHYL 2-[({[3,5-DIMETHYL-1-(2-METHYLBENZYL)-1H-PYRAZOL-4-YL]AMINO}CARBONYL)AMINO]ACETATE can be compared with other pyrazole derivatives, such as:

    3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carboxylic acid: Similar structure but different substituents.

    1-Benzyl-3,5-dimethyl-1H-pyrazole-4-carboxamide: Similar core structure with different functional groups.

The uniqueness of this compound lies in its specific substitution pattern and the presence of both ester and amide functionalities, which can influence its reactivity and biological activity.

Properties

IUPAC Name

ethyl 2-[[3,5-dimethyl-1-[(2-methylphenyl)methyl]pyrazol-4-yl]carbamoylamino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O3/c1-5-25-16(23)10-19-18(24)20-17-13(3)21-22(14(17)4)11-15-9-7-6-8-12(15)2/h6-9H,5,10-11H2,1-4H3,(H2,19,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNQSZEVFHUFLAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC(=O)NC1=C(N(N=C1C)CC2=CC=CC=C2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ETHYL 2-[({[3,5-DIMETHYL-1-(2-METHYLBENZYL)-1H-PYRAZOL-4-YL]AMINO}CARBONYL)AMINO]ACETATE
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ETHYL 2-[({[3,5-DIMETHYL-1-(2-METHYLBENZYL)-1H-PYRAZOL-4-YL]AMINO}CARBONYL)AMINO]ACETATE
Reactant of Route 3
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ETHYL 2-[({[3,5-DIMETHYL-1-(2-METHYLBENZYL)-1H-PYRAZOL-4-YL]AMINO}CARBONYL)AMINO]ACETATE
Reactant of Route 4
Reactant of Route 4
ETHYL 2-[({[3,5-DIMETHYL-1-(2-METHYLBENZYL)-1H-PYRAZOL-4-YL]AMINO}CARBONYL)AMINO]ACETATE
Reactant of Route 5
Reactant of Route 5
ETHYL 2-[({[3,5-DIMETHYL-1-(2-METHYLBENZYL)-1H-PYRAZOL-4-YL]AMINO}CARBONYL)AMINO]ACETATE
Reactant of Route 6
Reactant of Route 6
ETHYL 2-[({[3,5-DIMETHYL-1-(2-METHYLBENZYL)-1H-PYRAZOL-4-YL]AMINO}CARBONYL)AMINO]ACETATE

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